N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide
Description
N-(3-Methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide is a structurally complex heterocyclic compound featuring a hexahydropyrimidine core. Key structural attributes include:
- Substituents: A 3-methoxyphenyl group at the N-position, a phenyl ring at position 1, a thioxo group at position 2, and a phenylcarbonylamino moiety at position 2.
- Functional groups: Carboxamide at position 4 and a ketone at position 4.
Properties
Molecular Formula |
C25H22N4O4S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-benzamido-N-(3-methoxyphenyl)-6-oxo-1-phenyl-2-sulfanylidene-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C25H22N4O4S/c1-33-20-14-8-11-18(15-20)26-24(32)21-16-22(30)28(19-12-6-3-7-13-19)25(34)29(21)27-23(31)17-9-4-2-5-10-17/h2-15,21H,16H2,1H3,(H,26,32)(H,27,31) |
InChI Key |
ARJQUEFVVKMABX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, followed by heating with phosphorus oxychloride to form esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of more complex organic molecules.
Medicine: It is being explored for its potential as an anticancer agent and other therapeutic uses.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors on cell surfaces, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles and substituent patterns. Below is a comparative analysis:
Table 1: Structural Comparison with Analogs
Key Research Findings
Substituent Effects on NMR Profiles: The target compound’s NMR chemical shifts (e.g., positions 29–36 and 39–44) differ significantly from analogs like Rapa (a reference compound in ) due to substituent-induced changes in electron density and steric environments. For example, the 3-methoxyphenyl group in the target compound creates distinct deshielding effects compared to 4-methoxyphenyl in analog (Figure 6 in ). Thioxo groups (C=S) in the target and thieno-pyrimidine analogs cause downfield shifts in ¹H NMR spectra relative to oxo (C=O) derivatives .
Bioactivity Trends: Thieno-pyrimidine analogs (e.g., from ) exhibit higher metabolic stability but reduced solubility compared to the hexahydropyrimidine core in the target compound. Carboxamide derivatives with para-substituted aryl groups (e.g., 4-methoxyphenyl in ) show enhanced binding to hydrophobic enzyme pockets, whereas ortho-substituents (e.g., 3-methoxyphenyl in the target) may disrupt π-π stacking interactions .
Synthetic Accessibility :
- The hexahydropyrimidine core requires more complex cyclization steps compared to thiazolo-pyrimidines () or pyridazines (), which are synthesized via fewer steps .
Biological Activity
N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by various research findings and data tables.
Chemical Structure and Properties
The compound is characterized by a thioxohexahydropyrimidine core with substituents that may influence its biological activity. Its molecular formula is , which indicates the presence of multiple functional groups that could interact with biological systems.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine exhibit significant antimicrobial properties. For example, studies on similar thiazolidinone derivatives have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity | Target Organism |
|---|---|---|
| S20 | Antimicrobial | E. coli |
| S5 | Antifungal | Rhizopus oryzae |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various in vitro assays. The presence of phenolic groups in its structure suggests that it may scavenge free radicals effectively, thereby reducing oxidative stress in cells.
Anti-inflammatory Activity
In studies examining the anti-inflammatory effects of similar compounds, significant inhibition of pro-inflammatory cytokines was observed. This suggests that N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine could potentially modulate inflammatory responses.
Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of compounds related to N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine:
- Synthesis and Characterization : Various synthetic routes have been developed to create derivatives with enhanced biological properties.
- In Vitro Studies : Compounds similar to this one have been subjected to antimicrobial testing, showing promising results against multiple pathogens.
- Molecular Docking Studies : These studies suggest that the compound can bind effectively to target proteins involved in inflammation and microbial resistance, indicating potential therapeutic applications.
Case Study: Antimicrobial Testing
A recent study synthesized several derivatives based on the thioxohexahydropyrimidine scaffold and tested their antimicrobial efficacy:
| Compound ID | MIC (µg/mL) | Activity Type |
|---|---|---|
| S20 | 32 | Antimicrobial |
| S5 | 64 | Antifungal |
These results highlight the potential for developing new antimicrobial agents based on this compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
